5-10 μg/kg i.v. in cats cause hypotension. 1.5x10-6 M in cats cause myosis. 3x10-8 M in isolated rabbit intestine cause contractions. It has a good penetration of biological membranes. It has a more potent than NMQ-OAc.
Aceclidine(cas 6821-59-6) is a selective M-AChR agonist with a rigid bicyclic analog of ACh. Quinuclidine derivative, synthetic 5-10 μg/kg i.v. in cats cause hypotension. 1.5x10-6 M in cats cause myosis. 3x10-8 M in isolated rabbit intestine cause contractions. It has a good penetration of biological membranes. It has a more potent than NMQ-OAc.
Aceclidine salicylate
CAS No.: 6821-59-6
Cat. No.: VC20760737
Molecular Formula: C9H15NO2 .C7H6O3
Molecular Weight: 307.34 g/mol
Purity: min. 98% (TLC (MeOH-NH3 25% [10:1], Rf=0.40, Sulifol); NMR (D2O))
* For research use only. Not for human or veterinary use.

CAS No. | 6821-59-6 |
---|---|
Molecular Formula | C9H15NO2 .C7H6O3 |
Molecular Weight | 307.34 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl acetate;2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C9H15NO2.C7H6O3/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;8-6-4-2-1-3-5(6)7(9)10/h8-9H,2-6H2,1H3;1-4,8H,(H,9,10) |
Standard InChI Key | RGVBDFIRGIDMNP-UHFFFAOYSA-N |
SMILES | CC(=O)OC1CN2CCC1CC2.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES | CC(=O)OC1CN2CCC1CC2.C1=CC=C(C(=C1)C(=O)O)O |
Appearance | colorless crystal powder |
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
Aceclidine salicylate, with the IUPAC name 2-hydroxybenzoic acid 1-azabicyclo[2.2.2]octan-3-yl acetate, is characterized by the following properties:
Property | Value |
---|---|
CAS Registry Number | 6821-59-6 |
Molecular Formula | C9H15NO2.C7H6O3 |
Molecular Weight | 307.3416 g/mol |
Alternative Names | Salicylic acid compound with 3-quinuclidinol acetate |
Unique Ingredient Identifier | MCC2GG434J |
InChI Key | RGVBDFIRGIDMNP-UHFFFAOYSA-N |
The compound exists as a salt formed between aceclidine (C9H15NO2) and salicylic acid (C7H6O3) . This salt formation enhances the stability and pharmaceutical properties of the parent compound aceclidine.
Structural Features
Aceclidine salicylate comprises two principal components:
-
Aceclidine portion: Features a quinuclidine core (1-azabicyclo[2.2.2]octane) esterified with acetic acid. This bicyclic structure contributes to its stability and receptor-binding affinity, particularly at muscarinic acetylcholine receptors.
-
Salicylate counterion: The 2-hydroxybenzoic acid moiety improves the compound's solubility and bioavailability compared to other salt forms such as the hydrochloride.
The structural configuration includes one stereocenter, though the compound is typically produced as a racemic mixture as indicated by its optical activity designation (±) .
Physical and Chemical Properties
Chemical Reactivity
The compound's chemical reactivity is defined by its functional groups:
-
The ester linkage in the aceclidine portion is susceptible to hydrolysis, particularly in acidic or basic conditions
-
The salicylate component contains both carboxyl and hydroxyl groups, providing sites for potential hydrogen bonding and further derivatization
This chemical profile contributes to both its pharmaceutical properties and stability considerations for formulation and storage.
Pharmacological Profile
Mechanism of Action
Aceclidine salicylate functions primarily as a muscarinic acetylcholine receptor agonist with notable specificity for the M3 muscarinic receptor subtype . It exhibits:
-
Direct stimulation of muscarinic receptors at cholinergic nerve endings
-
Weak anticholinesterase activity, prolonging the action of endogenous acetylcholine
-
Biphasic effects on ocular outflow facility, with efficacy at concentrations of 10 μM and lower
This dual mechanism distinguishes it from pure anticholinesterase agents and contributes to its therapeutic versatility.
Pharmacodynamic Effects
The primary pharmacodynamic effects of aceclidine salicylate include:
-
Reduction of intraocular pressure through enhanced aqueous humor outflow
-
Contraction of the iris sphincter muscle, inducing miosis (pupillary constriction)
-
Increased outflow facility in human eyes in vitro through direct stimulation of outflow tissues
Research indicates that these effects occur even in the absence of an intact ciliary muscle, suggesting direct action on the trabecular meshwork and other outflow structures .
Therapeutic Applications
Ophthalmological Uses
The primary therapeutic application of aceclidine salicylate is in ophthalmology, specifically:
-
Treatment of open-angle glaucoma through reduction of intraocular pressure
-
Management of refractive errors of the eye
-
Treatment of conditions requiring cycloplegia
Its effectiveness in reducing intraocular pressure without significant side effects represents a notable advantage over other cholinergic agents .
Clinical Evidence and Development History
Historical Development
Aceclidine was first synthesized in 1960, with the salicylate salt form developed subsequently to improve its pharmacological properties . The compound has undergone extensive clinical evaluation across multiple countries:
-
Completed numerous clinical trials in Russia, France, Italy, and other European nations
-
Achieved widespread clinical use throughout Europe
-
Never received approval for clinical use in the United States
This geographical difference in regulatory approval has limited its global availability despite demonstrated efficacy.
Clinical Findings
Clinical research has established several important characteristics of aceclidine salicylate:
-
Efficacy comparable to morphine in certain applications without significant side effects
-
Unique biphasic effect on outflow facility, with optimal effects at lower concentrations
-
Direct action on outflow tissues independent of ciliary muscle involvement
These findings position aceclidine salicylate as a valuable alternative in conditions where other cholinergic agents may cause excessive side effects.
Formulation and Administration
Pharmaceutical Formulations
Aceclidine salicylate has been primarily formulated as:
-
Topical eye drop solutions for glaucoma treatment
-
Components in ophthalmic preparations containing additional agents:
These formulations are designed to optimize ocular bioavailability while minimizing systemic absorption and potential side effects.
Dosage and Administration Considerations
Optimal administration of aceclidine salicylate requires consideration of its biphasic dose-response relationship. Research indicates:
-
Maximum efficacy at concentrations of 10 μM and lower
-
Potential for storage-stable formulations as indicated by patents focused on maintaining stability
This concentration-dependent efficacy profile necessitates precise dosing to achieve optimal therapeutic outcomes.
Current Research Status and Future Perspectives
Current research on aceclidine salicylate explores several avenues:
-
Optimization of formulations for enhanced stability and bioavailability
-
Exploration of novel applications beyond established ophthalmological uses
-
Investigation of synergistic effects with other therapeutic agents
Patents referencing aceclidine include US20150290125A1 and US20110091459A1, which focus on storage-stable compositions and treatment methods for refractive errors and modulation of muscarinic acetylcholine receptors, respectively .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume